Momordin Ic

説明

Momordin Ic is a principal saponin constituent of Kochia scoparia L. Schrad . It has anti-cancer bioactivity and is also a SENP1 Inhibitor . Momordin Ic induces apoptosis through oxidative stress-regulated mitochondrial dysfunction .

Synthesis Analysis

Momordin Ic is a pentacyclic triterpenoid isolated from the fruit of Kochia scoparia (L.) and other medicinal plants . It is a potent inhibitor of SUMO-specific protease 1 (SENP1) that increases SUMOylated proteins in PC3 cells .

Molecular Structure Analysis

The molecular weight of Momordin Ic is 764.94 . Its molecular formula is C41H64O13 .

Chemical Reactions Analysis

Momordin Ic has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells . This is supported by DNA fragmentation, caspase-3 activation, and PARP cleavage . It triggers reactive oxygen species (ROS) production along with the collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2, and up-regulation of Bax expression .

Physical And Chemical Properties Analysis

Momordin Ic has a molecular weight of 764.94 and a molecular formula of C41H64O13 . It is recommended to be stored at -20°C .

科学的研究の応用

1. Application in Cholangiocarcinoma Treatment

- Summary of the Application: Momordin Ic has been studied for its apoptosis-inducing ability against cholangiocarcinoma (CCA) cells . The strategies that induce apoptosis of malignant cells are recognized as effective cancer treatments .

- Methods of Application: The quantification of apoptotic cells was performed using Annexin V/7-AAD double dye staining followed by flow cytometry . The effect of momordin Ic on the expression of epidermal growth factor receptor (EGFR) and its downstream signaling molecules was determined via Western blot analysis . The RT 2 Profiler PCR Array was used to determine the expression of cell death-associated genes . Expression levels of apoptosis-related proteins were examined using an apoptosis antibody array .

- Results or Outcomes: Momordin Ic potently limited the ability of CCA cells to thrive by promoting apoptotic cell death . This apoptosis-inducing activity was accompanied with suppression of expression of EGFR, p-EGFR, c-Myc and other downstream EGFR signaling-related molecules . Additional molecular analyses demonstrated that momordin Ic modified the expression profile of cell death-associated genes in CCA cells . Moreover, significant upregulation of apoptosis-activating proteins and downregulation of apoptosis-inhibiting protein were also observed after exposure to momordin Ic .

2. Application in Hepatocellular Carcinoma Treatment

- Summary of the Application: Momordin Ic is a natural triterpenoid saponin enriched in various Chinese and Japanese natural medicines such as the fruit of Kochia scoparia (L.) Schrad . It has been studied for its anti-tumor activities .

- Methods of Application: The study found that momordin Ic induced apoptosis in human hepatocellular carcinoma HepG2 cells, which were supported by DNA fragmentation, caspase-3 activation and PARP cleavage . Meanwhile, momordin Ic triggered reactive oxygen species (ROS) production together with collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2 and up-regulation of Bax expression . The activation of p38 and JNK, inactivation of Erk1/2 and Akt were also demonstrated .

- Results or Outcomes: The results indicated that momordin Ic induced apoptosis through oxidative stress-regulated mitochondrial dysfunction involving the MAPK and PI3K-mediated iNOS and HO-1 pathways . Thus, momordin Ic might represent a potential source of anticancer candidate .

3. Application as SENP1 Inhibitor

- Summary of the Application: Momordin Ic is a principal saponin constituent of Kochia scoparia L. Schrad. with anti-cancer bioactivity . It has been identified as a SENP1 Inhibitor . SENP1 is a protease that is involved in the regulation of SUMOylation, a post-translational modification process that plays a crucial role in various cellular processes including nuclear-cytosolic transport, transcriptional regulation, apoptosis, protein stability, response to stress, and progression through the cell cycle .

4. Application in Glucose Metabolism

- Summary of the Application: Momordin Ic has been studied for its effects on glucose metabolism . It has been found to suppress glucose-induced blood glucose elevations and delay carbohydrate-induced glucose elevations in mice .

- Methods of Application: The study found that momordin Ic inhibited the incorporation of 2-DG into Caco-2 cells and mouse duodenum vesicles .

- Results or Outcomes: The results obtained showed that momordin Ic preferably suppressed glucose-induced blood glucose elevations and delayed carbohydrate-induced glucose elevations in mice .

5. Application in Anti-Inflammatory Treatment

- Summary of the Application: Momordin Ic has been studied for its anti-inflammatory effects . It has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages .

- Methods of Application: The study found that momordin Ic suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and DNA transcriptional levels in LPS-stimulated macrophages .

- Results or Outcomes: The results obtained showed that momordin Ic inhibited the activation of nuclear factor-kappa B (NF-kappaB) by preventing the degradation and phosphorylation of inhibitor of kappaB-alpha (IkappaB-alpha), and the translocation of p65 NF-kappaB to the nucleus .

Safety And Hazards

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBGIDROCYPOE-WEAQAMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914234 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordin Ic | |

CAS RN |

96990-18-0, 195971-47-2 | |

| Record name | Momordin Ic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparianoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

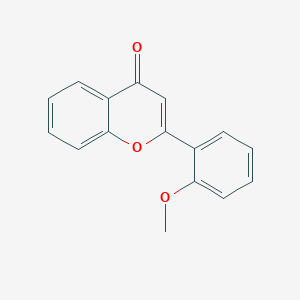

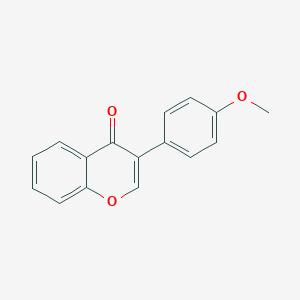

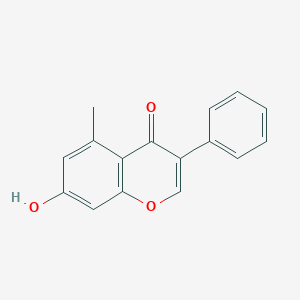

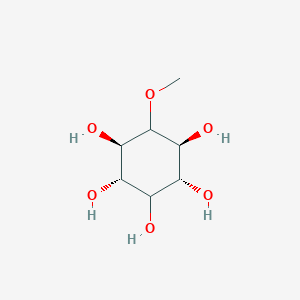

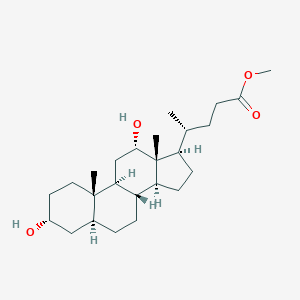

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。